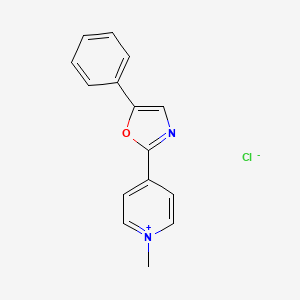
1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a pyridinium ring substituted with a methyl group and a phenyl-oxazole moiety, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride typically involves the reaction of 4-pyridyl oxazole with methylating agents. One common method is the reaction of 4-pyridyl oxazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
化学反应分析
Types of Reactions
1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous solutions of nucleophiles at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds with various functional groups.
科学研究应用
1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pyridinium ring and the oxazole moiety play crucial roles in binding to the target sites, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium p-toluenesulfonate
- 1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium tosylate
Uniqueness
1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride is unique due to its specific chloride ion, which can influence its solubility and reactivity compared to other similar compounds. The presence of the chloride ion makes it more suitable for certain chemical reactions and applications where chloride is a preferred leaving group or counterion.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
生物活性
1-Methyl-4-(5-phenyl-2-oxazolyl)pyridinium chloride (MPOC) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Synthesis of MPOC
The synthesis of MPOC typically involves the reaction of 1-methylpyridine with 5-phenyl-2-oxazole derivatives. The process can be optimized using various solvents and temperature conditions to enhance yield and purity. A common method involves:
- Reactants : 1-methylpyridine and 5-phenyl-2-oxazole.
- Conditions : The reaction is carried out in a suitable solvent under reflux conditions.
- Purification : The product is purified using recrystallization techniques.
Antimicrobial Activity
MPOC has demonstrated significant antimicrobial properties against various pathogens, including those from the ESKAPE panel, which comprises Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. Studies have shown that MPOC exhibits low minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .
| Pathogen | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 16 | Chloramphenicol |
| Klebsiella pneumoniae | 32 | Gentamicin |
| Acinetobacter baumannii | 64 | Meropenem |
Antitumor Activity
Research has indicated that MPOC possesses antitumor activity by inducing apoptosis in cancer cells. In vitro studies have shown that MPOC can inhibit cell proliferation in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins .
The biological activity of MPOC can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : MPOC acts as a reversible inhibitor of fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which may contribute to its antitumor effects .
- Interaction with Cellular Targets : The oxazole moiety in MPOC is believed to interact with specific cellular targets, disrupting critical pathways involved in cell survival and proliferation.
- Induction of Oxidative Stress : MPOC has been shown to induce oxidative stress in cancer cells, leading to cell death via apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of MPOC against multidrug-resistant strains. The results indicated that MPOC not only inhibited bacterial growth but also demonstrated synergy with conventional antibiotics, enhancing their effectiveness against resistant strains .
Study on Antitumor Effects
Another study focused on the antitumor effects of MPOC in vivo using mouse models implanted with tumor cells. Treatment with MPOC resulted in significant tumor regression compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment .
属性
CAS 编号 |
109495-48-9 |
|---|---|
分子式 |
C15H13ClN2O |
分子量 |
272.73 g/mol |
IUPAC 名称 |
2-(1-methylpyridin-1-ium-4-yl)-5-phenyl-1,3-oxazole;chloride |
InChI |
InChI=1S/C15H13N2O.ClH/c1-17-9-7-13(8-10-17)15-16-11-14(18-15)12-5-3-2-4-6-12;/h2-11H,1H3;1H/q+1;/p-1 |
InChI 键 |
HBHGKGHGFXDXKW-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















